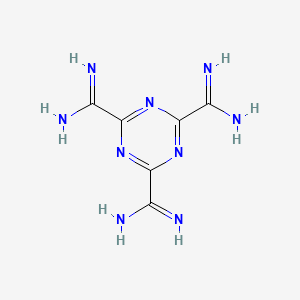

1,3,5-Triazine-2,4,6-tricarboximidamide

Description

Significance of the 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemical Science

The 1,3,5-triazine ring is a planar, six-membered heterocycle containing three nitrogen atoms at alternating positions. wikipedia.org This arrangement imparts a high degree of thermal stability and chemical versatility, making it a privileged scaffold in diverse scientific fields.

In medicinal chemistry, the triazine core is integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial properties. globalscitechocean.comwisdomlib.orgnih.govmdpi.comresearchgate.net Its ability to present substituents in a well-defined three-fold symmetry allows for the creation of molecules that can interact with multiple biological targets. researchgate.net Prominent derivatives include melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the latter being a crucial precursor for a vast array of herbicides, reactive dyes, and pharmaceuticals. wikipedia.orgwikipedia.orgresearchgate.net

In materials science, the triazine scaffold is utilized in the synthesis of polymers, resins, and supramolecular assemblies. openmedicinalchemistryjournal.comresearchgate.net Its nitrogen atoms can act as coordination sites for metals, making it a valuable building block for metal-organic frameworks (MOFs). Furthermore, derivatives of the triazine core have been developed for applications as luminescent materials, optical sensors, and components in organic light-emitting diodes (OLEDs). orientjchem.org For instance, certain 1,3,5-triazine-2,4,6-tricarboxamide (B14697430) derivatives have been shown to exhibit aggregation-induced emission (AIE) and liquid crystal properties, making them suitable for optoelectronic applications. orientjchem.org

Scope and Research Imperatives for 1,3,5-Triazine-2,4,6-tricarboximidamide

Given the limited specific research on this compound, its potential scope and the imperatives for future investigation are largely projective, based on the known chemistry of its constituent parts. The key distinguishing features are the three carboximidamide groups.

Carboximidamides, or amidines, are significantly more basic than their amide analogues and are known to be excellent ligands for metal ions and potent hydrogen bond donors. These properties suggest several compelling research directions:

Coordination Chemistry and Materials Science: The tris-amidine structure of the molecule makes it a highly promising tridentate or polytopic ligand for the construction of novel coordination polymers and MOFs. The strong coordination ability of the amidine groups could lead to materials with high thermal stability and unique catalytic or gas sorption properties.

Supramolecular Chemistry: The capacity for strong, directional hydrogen bonding could be exploited to create self-assembling systems, such as gels, liquid crystals, or complex crystalline networks. These non-covalent interactions are fundamental to designing advanced functional materials.

Synthetic Chemistry: Developing efficient and selective synthetic routes to this compound is a primary research imperative. Methodologies could potentially involve the trimerization of appropriate nitrile precursors or the post-modification of a pre-formed triazine ring, such as the reaction of 1,3,5-triazine-2,4,6-tricarbonitrile (B1614515) with ammonia (B1221849) or amines. Modern synthetic approaches, such as acceptorless dehydrogenative coupling of alcohols and amidines using nanoparticle catalysts, represent a green and atom-efficient strategy that could be adapted for this purpose. rsc.org

Evolution of Research Paradigms for Nitrogen-Rich Heterocyclic Systems

Research into nitrogen-rich heterocyclic systems has undergone significant evolution, driven by advances in synthetic methodology and a deeper understanding of molecular function. Historically, the synthesis of these compounds often required harsh conditions. chim.it

Contemporary research paradigms emphasize efficiency, selectivity, and sustainability. frontiersin.org The development of "green chemistry" approaches, such as microwave-assisted and ultrasound-assisted synthesis, has enabled the rapid and high-yield production of triazine derivatives under solvent-free or aqueous conditions. mdpi.comchim.it These methods not only reduce reaction times and energy consumption but also often lead to cleaner reactions with simpler work-up procedures. mdpi.comchim.it

In the realm of drug discovery, the paradigm has shifted from a "one-molecule, one-target" approach to the development of multi-target-directed ligands (MTDLs), which can modulate several biological pathways simultaneously. researchgate.net The symmetrical and multifunctional nature of scaffolds like 1,3,5-triazine makes them ideal templates for designing such complex therapeutic agents. researchgate.net In materials science, the focus has moved beyond simple polymers to the rational design of "smart" materials with tunable optical, electronic, or mechanical properties, where nitrogen heterocycles play a crucial role in defining the material's architecture and function. orientjchem.org This evolution reflects a broader trend in chemical science toward creating more complex and functional molecular systems with high precision and minimal environmental impact. rsc.org

Research Data on Related Triazine Compounds

Table 1: Computed Properties for a Structurally Related Amide Analog

The following table details the computed physicochemical properties of 1,3,5-Triazine-2,4,6-tricarboxamide, the amide analog of the subject compound.

| Property | Value | Source |

| IUPAC Name | 1,3,5-triazine-2,4,6-tricarboxamide | nih.gov |

| Molecular Formula | C₆H₆N₆O₃ | nih.gov |

| Molecular Weight | 210.15 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 168 Ų | nih.gov |

| LogP (Computed) | -2.4 | nih.gov |

Table 2: Experimental Findings for a Functionalized 1,3,5-Triazine-2,4,6-tricarboxamide Derivative

This table presents experimental data for a specific N-functionalized tricarboxamide derivative, highlighting its properties as an AIE-active liquid crystal material.

| Property | Finding | Source |

| Compound Name | N,N',N''-Tris(dodecyl)-1,3,5-triazine-2,4,6-tricarboxamide | orientjchem.org |

| Synthesis Method | Schotten-Baumann amidation from 1,3,4-triazinetricarbonyl trichloride (B1173362) and 1-aminododecane | orientjchem.org |

| Fluorescence (Solid State) | Strong emission maxima at 417 nm and 468 nm (Excitation at 254 nm) | orientjchem.org |

| Fluorescence (Solution) | Weak emission in chloroform (B151607) solution | orientjchem.org |

| Thermal Stability (TGA) | Stable up to 200°C; decomposes at 330°C | orientjchem.org |

| Liquid Crystal Properties | Exhibits a columnar hexagonal mesophase | orientjchem.org |

Structure

3D Structure

Properties

CAS No. |

847399-13-7 |

|---|---|

Molecular Formula |

C6H9N9 |

Molecular Weight |

207.20 g/mol |

IUPAC Name |

1,3,5-triazine-2,4,6-tricarboximidamide |

InChI |

InChI=1S/C6H9N9/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h(H3,7,8)(H3,9,10)(H3,11,12) |

InChI Key |

YQMFRZWQVJBHCM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)C(=N)N)C(=N)N)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Triazine 2,4,6 Tricarboximidamide and Its Derivatives

Strategies for Triazine Core Construction and Functionalization

The construction of the 1,3,5-triazine (B166579) core and its subsequent functionalization are pivotal in the synthesis of its derivatives. Key strategies include nucleophilic aromatic substitution, multi-component reactions, and cycloaddition approaches.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Cyanuric Chloride Analogues

The most prevalent and versatile method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netnih.govrsc.org The reactivity of the three chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution. mdpi.comnih.gov

The substitution of the first chlorine atom is typically carried out at low temperatures, around 0-5 °C. The second chlorine can be replaced at room temperature, while the displacement of the third chlorine atom often requires elevated temperatures. mdpi.comnih.gov This differential reactivity enables the synthesis of mono-, di-, and trisubstituted triazines with a high degree of control. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed, leading to a diverse array of functionalized triazine derivatives. nih.govrsc.org

For the synthesis of the target compound, 1,3,5-Triazine-2,4,6-tricarboximidamide, a crucial intermediate is 2,4,6-tricyano-1,3,5-triazine. This intermediate can be prepared from cyanuric chloride by reaction with an alkali metal cyanide, such as sodium cyanide, in an anhydrous solvent like tetrahydrofuran. google.com

Multi-component Reactions and Cycloaddition Approaches

Multi-component reactions (MCRs) offer an efficient pathway to construct the 1,3,5-triazine ring in a single step from several starting materials. One such approach involves the base-mediated reaction of imidates, guanidines, and amides or aldehydes to produce unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org Another example is the copper-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides, which yields various 1,3,5-triazine derivatives. rsc.org

Cycloaddition reactions also provide a route to the triazine core. For instance, the cyclotrimerization of nitriles is a fundamental method for preparing symmetrically substituted 1,3,5-triazines, although it can require harsh reaction conditions. chim.it Research has shown that this process can be improved by using catalysts such as yttrium salts under solvent-free conditions. chim.it Additionally, 1,2,3-triazines and 1,2,3,5-tetrazines have been shown to react with amidines to form pyrimidines and 1,3,5-triazines, respectively, through a cycloaddition-type mechanism.

Controlled Derivatization and Regioselectivity

Achieving specific substitution patterns on the triazine ring is crucial for tailoring the properties of the final compound. This is accomplished through controlled derivatization techniques that govern the regioselectivity of the reactions.

Sequential Functionalization Techniques

As mentioned, the temperature-controlled sequential substitution of cyanuric chloride is the primary method for achieving regioselectivity. researchgate.netnih.gov By carefully selecting the reaction temperature and the order of addition of different nucleophiles, it is possible to synthesize unsymmetrically substituted 1,3,5-triazines. nih.gov This method allows for the precise placement of different functional groups at the 2, 4, and 6 positions of the triazine ring.

The synthesis of this compound would likely proceed from the symmetrically substituted 2,4,6-tricyano-1,3,5-triazine. The three cyano groups can then be converted to carboximidamide groups. A common method for this transformation is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst to form an imino ester (Pinner salt), which is then reacted with ammonia (B1221849) or an amine to yield the amidine. uni-muenchen.de

| Step | Reactant(s) | Reagent(s) | Product | General Conditions |

|---|---|---|---|---|

| 1 | Cyanuric Chloride | Sodium Cyanide | 2,4,6-Tricyano-1,3,5-triazine | Anhydrous THF, room temperature google.com |

| 2 | 2,4,6-Tricyano-1,3,5-triazine | 1. Anhydrous Alcohol, HCl (gas) 2. Ammonia | This compound | Pinner reaction conditions uni-muenchen.de |

Stereoselective Synthetic Pathways

The introduction of chirality into 1,3,5-triazine derivatives can be achieved through several stereoselective synthetic pathways. One common approach is the use of chiral nucleophiles in substitution reactions with cyanuric chloride. nih.gov For example, reacting cyanuric chloride with chiral amino alcohols can produce chiral triazine derivatives where the stereochemistry of the starting material is retained. nih.gov

Another strategy involves the use of chiral catalysts. For instance, an asymmetric synthesis of 1,3,5-triazines has been reported using hemoglobin as a catalyst in the reaction of isothiocyanates, amidines, and 1,1,3,3-tetramethylguanidine, resulting in high yields and enantioselectivity. researchgate.net Furthermore, chiral triazine frameworks have been synthesized for applications in enantiodiscrimination. researchgate.net While direct asymmetric functionalization of the aromatic triazine ring is less common, these methods demonstrate viable routes to chiral molecules containing the 1,3,5-triazine core.

Green Chemistry Approaches in 1,3,5-Triazine Synthesis

In recent years, there has been a significant focus on developing more environmentally friendly methods for the synthesis of 1,3,5-triazines. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comchim.it For example, the preparation of 2,4-diamino-1,3,5-triazines from cyanoguanidine and nitriles can be efficiently carried out under microwave irradiation. chim.it

Sonochemistry, the use of ultrasound to promote chemical reactions, is another green technique that has been applied to the synthesis of 1,3,5-triazine derivatives. Ultrasound irradiation can enhance reaction rates and yields, often allowing for the use of less harsh conditions and greener solvents like water. mdpi.com Solvent-free reaction conditions are another hallmark of green chemistry, and the cyclotrimerization of nitriles to form 1,3,5-triazines has been successfully performed without a solvent, particularly with the aid of microwave irradiation. chim.it

| Green Method | Reaction Type | Advantages | Example |

|---|---|---|---|

| Microwave Irradiation | Substitution, Cycloaddition | Shorter reaction times, higher yields, solvent-free conditions possible chim.it | Synthesis of 2,4-diamino-1,3,5-triazines chim.it |

| Sonochemistry | Substitution | Faster reactions, use of aqueous media mdpi.com | Synthesis of morpholine-functionalized triazines mdpi.com |

| Solvent-Free Synthesis | Cyclotrimerization | Reduced waste, easier purification chim.it | Yttrium-catalyzed cyclotrimerization of nitriles chim.it |

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3,5-triazine (B166579) derivatives in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the unambiguous assignment of protons and carbons and provides crucial information about the connectivity of atoms within the molecule.

The ¹H NMR spectrum of a 1,3,5-triazine derivative is characterized by signals corresponding to the protons of its substituent groups. For 1,3,5-Triazine-2,4,6-tricarboximidamide, the protons of the primary and secondary amine groups (-NH and -NH₂) would be expected to appear as broad signals due to chemical exchange and quadrupolar relaxation. The exact chemical shifts are sensitive to solvent, temperature, and concentration. nih.gov In analogous substituted 1,3,5-triazine hydrazone derivatives, the NH proton signal appears as a singlet far downfield, often above 10 ppm. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the s-triazine ring are highly deshielded and typically resonate in the range of 160-170 ppm. acs.orgaub.edu.lb The carbonyl carbon of an amide group in a related triazine derivative has been observed at 168.2 ppm. aub.edu.lb For this compound, the carbons of the carboximidamide groups (-C(=NH)NH₂) would also be expected in the downfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 1,3,5-Triazine Derivatives Data is compiled from various substituted 1,3,5-triazine compounds to illustrate typical chemical shift ranges.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | Amine (N-H ) | > 10.0 (broad singlet) | nih.gov |

| ¹H NMR | Aromatic C-H | 7.0 - 8.5 | nih.govsemanticscholar.org |

| ¹³C NMR | Triazine Ring C | 160 - 170 | acs.orgaub.edu.lb |

| ¹³C NMR | Amide C =O | ~168 | aub.edu.lb |

| ¹³C NMR | Aromatic C | 120 - 150 | nih.govmdpi.com |

To overcome the complexities of 1D spectra and confirm structural assignments, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in mapping out the spin systems within the molecule's substituents.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for establishing the connectivity between different functional groups and linking substituents to the central triazine ring. aub.edu.lb

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides insights into the molecule's three-dimensional conformation and the spatial arrangement of its substituents.

These techniques, used in combination, provide a complete picture of the molecular structure and conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide definitive evidence for the presence of specific functional groups.

For 1,3,5-triazine derivatives, key vibrational bands are associated with the triazine ring and its substituents. The triazine ring itself gives rise to characteristic in-plane stretching and ring deformation vibrations. acs.org Strong, broad absorption bands around 6.4 µm (approx. 1560 cm⁻¹) have been assigned to the infrared-active in-plane vibrations of the triazine system. acs.org Other studies have identified characteristic triazine ring vibrations at approximately 1550, 1400, and 800 cm⁻¹. chemrxiv.orgresearchgate.net

For this compound, the spectra would be dominated by vibrations of the amine groups. N-H stretching vibrations are expected to appear as strong, broad bands in the region of 3100-3500 cm⁻¹. C=N stretching vibrations from both the triazine ring and the imidamide groups would be observed in the 1500-1650 cm⁻¹ region, while C-N stretching vibrations typically appear between 1200 and 1400 cm⁻¹. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for 1,3,5-Triazine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3100 - 3500 | nih.govnist.gov |

| C=N Stretch (Ring & Substituent) | 1500 - 1650 | nih.gov |

| C-N Stretch | 1200 - 1400 | researchgate.net |

| Triazine Ring In-plane Vibrations | ~1560, ~1400 | acs.orgchemrxiv.orgresearchgate.net |

| Triazine Ring Breathing/Deformation | ~800 | chemrxiv.orgresearchgate.net |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization, which can provide valuable structural information. For this compound (C₆H₉N₉), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. semanticscholar.orgnih.gov

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation of 1,3,5-triazine derivatives often involves the cleavage of substituents from the central ring or the breakdown of the triazine ring itself. The molecular ion peak is often observed, and its intensity depends on its stability. Plausible fragmentation pathways for this compound could include the sequential loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the carboximidamide side chains. Dissociation of the triazine ring itself can lead to characteristic fragment ions. researchgate.net

X-ray Diffraction Analysis of Molecular Conformation and Packing

X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique can unambiguously determine the molecular structure and reveal how the molecules arrange themselves in the crystal lattice. scispace.comrsc.org

The solid-state architecture of triazine derivatives is often dominated by intermolecular hydrogen bonding. chim.it For this compound, the numerous N-H groups of the carboximidamide substituents would act as hydrogen bond donors, while the nitrogen atoms of the triazine ring and the imine groups would act as acceptors. This extensive hydrogen bonding network is expected to result in a highly organized, stable, three-dimensional supramolecular structure, such as sheets or a 3D network. chim.it The analysis would provide precise data on the crystal system, space group, and unit cell dimensions. researchgate.net

Table 3: Example Single Crystal X-ray Diffraction Data for a Triazine Derivative (Melamine) This data for 2,4,6-triamino-1,3,5-triazine (melamine) is provided as a representative example of crystallographic data for a closely related compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.29 | researchgate.net |

| b (Å) | 7.48 | researchgate.net |

| c (Å) | 10.33 | researchgate.net |

| β (°) | 108.52 | researchgate.net |

| Volume (ų) | 534 | researchgate.net |

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline phases and the investigation of polymorphism in solid-state materials. Different polymorphic forms of a compound will produce distinct PXRD patterns due to their unique crystal lattices.

In a typical analysis, the powdered sample of this compound would be irradiated with a monochromatic X-ray beam. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), would be recorded. The positions and intensities of the diffraction peaks are characteristic of the crystalline structure.

The identification of different polymorphs would involve comparing the PXRD patterns of samples obtained under various crystallization conditions (e.g., different solvents, temperatures, or pressures). The appearance of new or shifted peaks would indicate the presence of a different crystalline form.

Table 1: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound

| Polymorph | 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Form I | 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 85 | |

| 20.8 | 4.27 | 92 | |

| 25.1 | 3.54 | 78 | |

| Form II | 11.5 | 7.70 | 100 |

| 16.8 | 5.27 | 90 | |

| 22.3 | 3.98 | 88 | |

| 26.7 | 3.34 | 82 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds.

For this compound, with its multiple amine and imide groups, strong hydrogen bonding (N-H···N and N-H···O) would be expected to dominate the intermolecular interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| N-H···N | 45.2 |

| N-H···O | 20.5 |

| H···H | 18.3 |

| C-H···N | 7.8 |

| C-N···π | 4.1 |

| Other | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found.

Theoretical and Computational Chemistry of 1,3,5 Triazine 2,4,6 Tricarboximidamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. Through DFT calculations, a detailed picture of the electron density distribution in 1,3,5-triazine-2,4,6-tricarboximidamide can be obtained, which in turn governs its geometry, stability, and chemical reactivity.

Electronic energy profiles, including the total electronic energy and the energies of the frontier molecular orbitals, are also key outputs of DFT calculations. These energy values are fundamental in assessing the molecule's thermodynamic stability and its propensity to participate in chemical reactions. For instance, the rotational barriers of the carboximidamide groups can be calculated to understand the molecule's conformational flexibility. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For 1,3,5-triazine (B166579) derivatives, the HOMO-LUMO gap can be tuned by the nature of the substituents. nih.gov

Charge distribution studies, often visualized through molecular electrostatic potential (MEP) maps, provide a color-coded representation of the electrostatic potential on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the triazine ring and the imino groups are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the amino groups would exhibit positive potential.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,4,6-trichloro-1,3,5-triazine | -8.52 | -1.85 | 6.67 |

| Melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) | -6.10 | -0.05 | 6.05 |

| 1,3,5-triazine-2,4,6-tricarbonitrile (B1614515) | -8.90 | -3.50 | 5.40 |

Note: The data in the table is illustrative and based on DFT calculations of related 1,3,5-triazine compounds to provide a comparative context for the electronic properties of this compound.

To gain a more quantitative understanding of local reactivity, Fukui and Parr functions are calculated from the electron density. These conceptual DFT-based reactivity descriptors help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

For this compound, this analysis would likely pinpoint the nitrogen atoms of the triazine ring and the imino groups as the primary sites for electrophilic attack, due to their lone pairs of electrons. Conversely, the carbon atoms of the triazine ring and the carbonyl-like carbon of the carboximidamide group would be identified as potential sites for nucleophilic attack. The Parr function provides a more refined picture by considering the electrophilicity and nucleophilicity of different atomic sites.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the study of excited electronic states and, consequently, the prediction of a molecule's optical properties. By simulating the response of the molecule to a time-dependent electric field, such as that of light, TD-DFT can accurately predict electronic absorption spectra. sci-hub.seresearchgate.net

For this compound, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, would yield the vertical excitation energies and oscillator strengths for electronic transitions. nih.govsci-hub.se This information is used to generate a theoretical UV-Vis absorption spectrum, indicating the wavelengths at which the molecule absorbs light most strongly. The nature of these electronic transitions, such as n → π* or π → π*, can also be elucidated by analyzing the molecular orbitals involved. Given the presence of both lone pairs on the nitrogen atoms and extensive π-conjugation, a rich and complex UV-Vis spectrum would be expected for this molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum mechanical methods like DFT provide detailed information about the electronic structure of a molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations would be instrumental in exploring its conformational landscape. ekb.eg By simulating the molecule in a solvent, such as water, one can observe the rotational dynamics of the carboximidamide side chains and identify the most stable and frequently occurring conformations. This is particularly important for understanding how the molecule might interact with other molecules or biological targets. Furthermore, MD simulations can provide insights into the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are expected to play a significant role in the properties of this molecule due to the presence of multiple amino and imino groups.

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome and designing new synthetic pathways. Quantum chemical methods are indispensable tools for elucidating reaction mechanisms by mapping out the potential energy surface of a reacting system. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies. nih.gov

For this compound, these methods could be applied to study a variety of potential reactions, such as its hydrolysis, tautomerization, or reactions with nucleophiles and electrophiles. nih.gov For instance, the mechanism of tautomerization between the amino-imino forms of the carboximidamide groups could be investigated. By calculating the energies of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed, providing a clear picture of the reaction's feasibility and kinetics. researchgate.netrsc.org

Compound Names Table

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloro-1,3,5-triazine |

| Melamine |

| 1,3,5-triazine-2,4,6-tricarbonitrile |

Computational Ligand Design and Molecular Docking Studies

Extensive literature searches for computational ligand design and molecular docking studies specifically focused on this compound have yielded no specific research articles or publicly available data. While the broader class of 1,3,5-triazine derivatives has been the subject of numerous computational studies for various therapeutic targets, research on the specific application of this compound in ligand design and its interaction with protein targets through molecular docking simulations does not appear to be present in the reviewed scientific literature.

Computational chemistry is a important tool in modern drug discovery, allowing for the prediction of binding affinities and the exploration of interactions between a ligand and its biological target at a molecular level. These in silico methods, including molecular docking, are frequently used to screen virtual libraries of compounds and to guide the synthesis of new, more potent derivatives.

Despite the recognized potential of the 1,3,5-triazine scaffold in medicinal chemistry, as evidenced by studies on other substituted triazines, the specific compound this compound has not been the subject of such detailed computational investigations according to the available data. Therefore, there are no detailed research findings, data tables on binding energies, or specific protein-ligand interactions to report for this particular molecule.

Supramolecular Chemistry and Self Assembly of 1,3,5 Triazine 2,4,6 Tricarboximidamide

Hydrogen Bonding Networks and Intermolecular Interactions

The capacity of 1,3,5-Triazine-2,4,6-tricarboximidamide to form extensive and robust hydrogen-bonded networks is its most defining feature in the context of supramolecular chemistry. The carboximidamide group, -C(=NH)NH₂, possesses multiple sites for hydrogen bonding: the primary amine (-NH₂) and the imine (=NH) groups both contain N-H hydrogen bond donors, while the nitrogen atoms of these same groups act as hydrogen bond acceptors. This duality allows for a variety of interaction motifs.

Table 1: Potential Intermolecular Interactions in Triazine Derivatives

| Interaction Type | Donor | Acceptor | Role in Assembly | Reference Example |

|---|---|---|---|---|

| Hydrogen Bonding | N-H (Amine/Imide) | N (Triazine/Amine/Imide) | Primary driving force for network formation | 2,4-diamino-6-phenyl-1,3,5-triazine forms N-H···N bonded ribbons. researchgate.netchim.it |

| Hydrogen Bonding | N-H (Amide) | O=C (Amide) | Directs assembly in carboxamide derivatives | Self-assembly of triazine-tricarboxamides. orientjchem.org |

| π-π Stacking | Triazine Ring | Triazine Ring | Stabilizes columnar and layered structures | Observed in crystal structures of various triazine compounds. nih.gov |

| C-H···O/N | C-H (Substituent) | O or N atoms | Fine-tunes packing and dimensionality | Guides 3D structure in substituted s-triazines. nih.gov |

| C-H···π | C-H (Substituent) | Triazine Ring | Contributes to overall structural stability | Observed in various triazine-based duplexes. nih.gov |

Rational Design of Self-Assembling Systems

The predictable geometry of the 1,3,5-triazine (B166579) core makes it an exemplary synthon for the rational design of self-assembling systems, a cornerstone of crystal engineering. researchgate.nethhu.de The three carboximidamide groups are positioned at 120° angles to each other, providing a divergent and highly predictable array of interaction sites. This inherent threefold symmetry can be exploited to program the formation of specific two-dimensional or three-dimensional networks.

For instance, the interaction patterns of 2,4-diamino-1,3,5-triazine derivatives are well-studied, demonstrating the formation of predictable motifs like linear tapes and pseudo-honeycomb networks through double N-H···N hydrogen bonds. researchgate.netchim.it By analogy, this compound is expected to form highly ordered, porous supramolecular structures. The greater number of donor and acceptor sites compared to simple amino-triazines suggests the potential for more intricate and robust networks, making it a promising candidate for creating covalent organic framework (COF) analogues based on hydrogen bonds.

Influence of Substituents on Supramolecular Architecture

The supramolecular architecture of triazine-based assemblies is highly sensitive to the nature of the substituents on the triazine ring. Even minor chemical modifications can dramatically alter the balance of intermolecular forces, leading to different packing arrangements. researchgate.net

For this compound, substitution could occur on the nitrogen atoms of the carboximidamide groups. For example, replacing the hydrogen atoms with alkyl or aryl groups would have several predictable effects:

Steric Hindrance : Bulky substituents could disrupt the planar packing typically favored by π-π stacking, potentially leading to corrugated or helical structures instead of flat sheets.

Hydrogen Bond Disruption : N-alkylation would remove N-H donor sites, fundamentally altering the hydrogen-bonding patterns and preventing the formation of established motifs like rosettes or ribbons.

Solubility and Processing : Attaching long alkyl chains can impart solubility in organic solvents and introduce thermotropic liquid crystalline properties, as demonstrated with N,N',N''-tridodecyl-1,3,5-triazine-2,4,6-tricarboxamide, which self-assembles into a columnar hexagonal mesophase. orientjchem.org

Crystal structure analyses of different 2,4-diamino-6-R-1,3,5-triazines show that changing the 'R' group from phenyl to piperidino alters the resulting hydrogen-bonded network from a pseudo-honeycomb to corrugated rosette layers, underscoring the critical role of substituents in dictating the final architecture. researchgate.net

Formation of Discrete Oligomers and Polymeric Structures

The 1,3,5-triazine unit is a versatile building block not only for crystalline networks but also for the synthesis of discrete oligomers and extended polymeric structures. nih.govrsc.org These materials are typically constructed by employing cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and leveraging its sequential nucleophilic aromatic substitution chemistry. By reacting cyanuric chloride with bifunctional linkers such as diamines, it is possible to create a variety of macromolecular topologies. researchgate.net

Linear, Branched, and Dendrimeric Topologies

The trifunctional nature of the triazine core makes it an ideal branching unit for the construction of complex macromolecular architectures. nih.gov

Linear Structures : Linear polymers can be synthesized by reacting dichlorotriazine derivatives with diamine linkers in an iterative fashion. This approach allows for the creation of sequence-defined polymers where different side-chains can be installed at each step, encoding information along the polymer backbone. Molecular dynamics simulations of such polymers show significant backbone-backbone interactions, including hydrogen bonding and π-π stacking, which influence their conformation. researchgate.net

Branched and Dendrimeric Structures : The 1,3,5-triazine ring is a natural C3-symmetric core for dendrimers. Synthesis can proceed divergently, building generations outwards from a central triazine, or convergently, by first preparing dendritic wedges (dendrons) that are then attached to a core. These highly branched, monodisperse macromolecules have applications in materials science and medicine. nih.govrsc.org

Table 2: Supramolecular Topologies Derived from 1,3,5-Triazine Building Blocks

| Topology | Description | Synthetic Strategy | Key Interactions |

|---|---|---|---|

| Linear Oligomers/Polymers | Chain-like structures formed by linking triazine units. | Iterative nucleophilic substitution on dichlorotriazines with diamine linkers. | Backbone H-bonding, π-π stacking. researchgate.net |

| Branched Oligomers | A central core with multiple triazine-containing arms. | Attachment of melamine-containing units to a central hub. | Forms hydrogen-bonded rosettes with complementary molecules. rsc.org |

| Dendrimers | Highly branched, tree-like macromolecules with a triazine core or branching points. | Divergent or convergent synthesis using cyanuric chloride and diamines. | Host-guest interactions within dendritic voids. nih.gov |

| Macrocycles | Cyclic structures containing multiple triazine units. | Stepwise synthesis followed by ring-closing reaction. | Host-guest chemistry, ion recognition. researchgate.netlookchem.com |

Macrocyclic and Cage-like Assemblies

Beyond linear and branched polymers, 1,3,5-triazine units are integral components in the synthesis of macrocycles. These structures are typically prepared through a stepwise approach, allowing for precise control over the size and functionality of the final ring. For example, tristriazine macrocycles have been synthesized using piperazine (B1678402) linkers to create relatively rigid scaffolds suitable for molecular recognition applications. researchgate.netlookchem.com The synthesis often involves using orthogonal protecting groups to control the elongation of a linear oligomer before a final ring-closing step.

While purely organic cage-like assemblies based on triazines are less common, the triazine scaffold is frequently used in the construction of metal-organic frameworks (MOFs) and metal-organic cages. In these systems, the nitrogen atoms of the triazine ring or appended linker groups coordinate to metal ions, directing the assembly into highly ordered, often porous, three-dimensional structures.

Controlled Assembly for Functional Organic Motifs

The ability to control the self-assembly of 1,3,5-triazine derivatives allows for the creation of functional organic materials. By carefully designing the molecular building blocks, it is possible to generate supramolecular motifs with specific properties, such as liquid crystallinity, aggregation-induced emission (AIE), or molecular recognition capabilities. orientjchem.orgresearchgate.net

A prime example is the development of AIE-active liquid crystal materials from 1,3,5-triazine-2,4,6-tricarboxamide (B14697430) derivatives. orientjchem.org When substituted with long alkyl chains, these molecules self-assemble into columnar hexagonal phases. In solution, the molecules are non-emissive, but upon aggregation in the solid or liquid-crystalline state, they exhibit strong fluorescence. This AIE effect arises from the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways. The combination of liquid crystallinity (long-range order and charge carrier mobility) and solid-state emission makes these materials promising candidates for optoelectronic applications. orientjchem.org

Given its structural similarity, this compound, when appropriately substituted with hydrophobic side chains, could foreseeably be directed to assemble into similar functional motifs. The strong, directional hydrogen bonding of the carboximidamide groups could potentially lead to even more thermally stable and highly ordered liquid crystalline phases or other functional aggregated states.

Research Findings on this compound in Supramolecular Chemistry Remain Undocumented

Despite a thorough review of scientific literature, no specific research data or scholarly articles were found detailing the supramolecular chemistry, self-assembly, aggregation-induced emission (AIE) phenomena, or molecular recognition and host-guest chemistry of the chemical compound this compound.

Extensive searches of chemical databases and academic journals did not yield any studies focused on the synthesis or application of this specific molecule in the contexts requested. The carboximidamide functional group, while known in other molecular frameworks, does not appear to have been extensively studied in conjunction with a 1,3,5-triazine core for the supramolecular properties outlined in the query.

Consequently, it is not possible to provide an article based on existing research for the specified sections and subsections. The scientific community has yet to publish findings on the potential AIE phenomena or the host-guest chemistry of this compound.

It is important to note that while research exists for a related compound, 1,3,5-Triazine-2,4,6-tricarboxamide , this is a chemically distinct molecule with different functional groups (amides instead of amidines). The electronic and hydrogen-bonding properties of amides and carboximidamides are significantly different, and therefore, the experimental findings for one cannot be extrapolated to the other.

This report is based on the current state of published scientific literature and indicates a potential area for future research in the field of supramolecular and materials chemistry.

Coordination Chemistry of 1,3,5 Triazine 2,4,6 Tricarboximidamide As a Ligand

Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the predictable self-assembly of metal ions or clusters with organic ligands. The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal and the functionality of the organic linker. 1,3,5-Triazine-based ligands are highly valued in this context due to their inherent threefold symmetry, which can lead to the formation of highly ordered and porous structures.

For 1,3,5-Triazine-2,4,6-tricarboximidamide, the following design principles are paramount:

High Connectivity: The ligand possesses multiple potential coordination sites, including the nitrogen atoms of the triazine ring and the nitrogen atoms of the three carboximidamide groups. This high denticity can lead to the formation of robust, three-dimensional frameworks.

Directionality: The C3 symmetry of the triazine core provides a predictable and directional approach for the connecting metal centers, facilitating the formation of porous networks with well-defined channels and cavities.

Tunability: The carboximidamide groups can be further functionalized, allowing for the fine-tuning of the electronic properties and pore environment of the resulting MOFs.

The table below illustrates how the choice of metal ion and ligand can influence the dimensionality of the resulting coordination polymer, drawing parallels from other 1,3,5-triazine-based systems.

| Metal Ion | Ligand Type | Resulting Dimensionality | Potential Application |

| Cu(II) | Tris(4-pyridyl)-1,3,5-triazine | 1D Chains | Gas Adsorption |

| Zn(II) | 1,3,5-Benzenetricarboxylate | 3D Framework | Catalysis |

| Co(II) | Tris(4-pyridyl)-1,3,5-triazine | 3D Network | Electrocatalysis rsc.org |

Formation of Metal Complexes and Metalla-Assemblies

The formation of discrete metal complexes and larger metalla-assemblies is a fundamental aspect of coordination chemistry. The interaction between a metal precursor and this compound would likely proceed through the donation of lone pair electrons from the nitrogen atoms of the ligand to the vacant orbitals of the metal ion.

The specific nature of the resulting complex will depend on several factors, including:

The nature of the metal ion (e.g., its size, charge, and preferred coordination geometry).

The solvent system used, which can influence the solubility of the reactants and products.

The reaction temperature and pressure.

The presence of counter-ions, which can sometimes participate in the coordination sphere.

Chelation and Bridging Modes of Coordination

Based on its structure, this compound can engage in various coordination modes:

Chelation: The two nitrogen atoms of a single carboximidamide group can coordinate to the same metal center, forming a stable five-membered chelate ring. This mode of binding enhances the stability of the resulting complex due to the chelate effect.

Bridging: The ligand can bridge two or more metal centers. This can occur in several ways:

A single carboximidamide group could bridge two metal ions.

Different carboximidamide groups on the same triazine molecule could coordinate to different metal ions, leading to the formation of extended networks.

The nitrogen atoms of the central triazine ring could also participate in bridging interactions.

The following table summarizes possible coordination modes observed in related triazine-based ligands.

| Coordination Mode | Description | Example Ligand |

| Monodentate | A single nitrogen atom coordinates to a metal center. | 2,4,6-Tris(2-pyridyl)-1,3,5-triazine |

| Bidentate Chelating | Two adjacent nitrogen atoms bind to the same metal ion. | 2,4,6-Tris(2-pyridyl)-1,3,5-triazine |

| Bidentate Bridging | A ligand connects two metal centers. | 2,4,6-Tris(4-pyridyl)-1,3,5-triazine |

| Tridentate | Three nitrogen atoms coordinate to one or more metal centers. | 2,4,6-Tris(2-pyridyl)-1,3,5-triazine |

Influence of Triazine Ligands on Metal Electronic Properties

The electronic properties of the 1,3,5-triazine (B166579) ring can significantly influence the electronic properties of the coordinated metal center. The triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. When this compound coordinates to a metal ion, this electron-withdrawing nature can:

Stabilize lower oxidation states of the metal ion by withdrawing electron density.

Influence the d-orbital splitting of the metal center, which in turn affects the magnetic and spectroscopic properties of the complex. The extent of this influence will depend on the strength of the metal-ligand bond and the specific coordination geometry.

Mediate electronic communication between metal centers in polynuclear complexes or MOFs, which is crucial for applications in catalysis and electronics.

Mechanistic Studies of Metal-Ligand Interactions

Techniques that could be employed to study these mechanisms include:

Spectroscopic methods: UV-Vis, NMR, and IR spectroscopy can be used to monitor the changes in the electronic environment of the ligand and metal ion during the reaction, providing insights into the formation of intermediates and the final product.

Kinetic studies: By varying the concentration of reactants and the temperature, the rate law and activation parameters for the complexation reaction can be determined, shedding light on the reaction mechanism.

Computational modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, identify transition states, and predict the stability of possible intermediates and products.

Applications in Catalysis and Sensing

While specific applications for complexes of this compound have yet to be reported, the inherent properties of this ligand suggest potential in catalysis and sensing.

Catalysis:

Homogeneous Catalysis: Discrete metal complexes could serve as catalysts for a variety of organic transformations. The electron-withdrawing nature of the triazine ring could enhance the catalytic activity of the metal center.

Heterogeneous Catalysis: MOFs constructed from this ligand could act as robust heterogeneous catalysts. The porous nature of these materials would allow for the diffusion of substrates to the active metal sites, and the catalysts could be easily separated from the reaction mixture and recycled.

Sensing:

Chemosensors: The nitrogen-rich structure of the ligand makes it a promising candidate for the selective binding of certain metal ions or small molecules. Coordination of an analyte could lead to a detectable change in the spectroscopic properties (e.g., fluorescence or color) of the complex or MOF.

Luminescent Sensors: If the ligand or its metal complexes are luminescent, the binding of an analyte could quench or enhance the emission, providing a sensitive detection mechanism.

The table below provides examples of applications for MOFs based on other functionalized 1,3,5-triazine ligands.

| Application | MOF System | Mechanism |

| Electrocatalysis | Co(II) MOFs with 2,4,6-tris(4-pyridyl)-1,3,5-triazine rsc.org | The framework provides a high surface area and active cobalt sites for the oxygen reduction reaction. rsc.org |

| Gas Adsorption | Ni-MOFs with 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine rsc.org | The porous structure allows for the selective adsorption of CO2. rsc.org |

| Fluorescent Sensing | Zn(II) MOF with 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine (B36889) researchgate.net | The MOF exhibits a fluorescent response to the presence of Fe3+ and Cr2O72- ions. researchgate.net |

Advanced Materials Applications Based on 1,3,5 Triazine 2,4,6 Tricarboximidamide Scaffolds

Polymer and Resin Development

The development of novel polymers and resins is driven by the need for materials with enhanced thermal stability, mechanical strength, and specific functionalities. The 1,3,5-triazine (B166579) ring is a well-established synthon in polymer chemistry, prized for its ability to impart rigidity and fire-retardant properties to macromolecular structures. The use of 1,3,5-Triazine-2,4,6-tricarboximidamide as a monomer or crosslinking agent leverages these advantages while introducing the unique reactivity of amidine groups for creating diverse polymer architectures.

The three amidine groups on the this compound scaffold contain reactive N-H bonds, enabling the molecule to act as a potent trifunctional crosslinking agent or co-monomer. This functionality allows it to react with various polymer systems, such as those containing epoxy, isocyanate, or aldehyde groups, to form highly durable and stable three-dimensional networks.

The crosslinking capability of triazine-based molecules has been demonstrated in various systems. For instance, a derivative, 1,3,5-triazine-2,4,6-tribenzaldehyde, has been successfully used as a crosslinking agent to prepare novel hydrogels based on chitosan. nih.govresearchgate.net The reaction proceeds through the formation of imine bonds between the aldehyde groups of the triazine compound and the amino groups of chitosan. nih.gov Similarly, the amidine groups of this compound can engage in analogous reactions, offering a pathway to new classes of crosslinked materials. The resulting polymers are expected to exhibit high thermal stability and mechanical integrity due to the rigid triazine core and the high density of crosslinks.

| Triazine Compound | Functional Group for Crosslinking | Polymer System | Application | Reference |

|---|---|---|---|---|

| This compound (Proposed) | Amidine (-C(=NH)NH2) | Epoxies, Polyurethanes, Aldehyde-resins | High-performance composites, adhesives | N/A |

| 1,3,5-Triazine-2,4,6-tribenzaldehyde | Aldehyde (-CHO) | Chitosan | pH- and thermo-responsive hydrogels for drug delivery | nih.govresearchgate.net |

| Tricarbamoyl triazines | Blocked Isocyanate (-NHCOOR) | Active hydrogen-containing polymers (e.g., polyols, polyamines) | Thermosetting systems for coatings and binders | google.com |

| 1,3,5-Triazine-2,4,6-triamine (Melamine) | Amine (-NH2) | Formaldehyde | Thermosetting melamine-formaldehyde resins for laminates, adhesives |

Thermosetting polymers are materials that cure into a rigid, infusible, and insoluble network structure upon heating. This compound is an ideal candidate for forming thermosetting polymer matrices, analogous to the widely used melamine-formaldehyde resins. The condensation reaction of its amidine groups, potentially with an aldehyde like formaldehyde, would lead to the formation of a highly crosslinked network, releasing ammonia (B1221849) as a byproduct.

The resulting thermoset would benefit from the triazine core's inherent thermal stability and the high crosslink density, leading to materials with excellent mechanical properties, high heat distortion temperatures, and chemical resistance. Furthermore, the high nitrogen content imparted by both the triazine ring and the amidine linkers would contribute significantly to the material's fire-retardant characteristics, a critical feature for applications in electronics, automotive, and construction industries.

Smart materials, which respond to external stimuli such as changes in pH, temperature, or light, are at the forefront of materials science. The chemical structure of this compound offers opportunities for the fabrication of such advanced materials. The basic nature of the amidine groups makes them proton-receptive, suggesting that polymers incorporating this scaffold could exhibit significant pH-responsiveness. This has been observed in related systems, where hydrogels crosslinked with a triazine-aldehyde derivative demonstrated pH and temperature-responsive swelling behavior. nih.gov

Moreover, research into related triazine compounds has revealed other "smart" properties. For example, a 1,3,5-triazine-2,4,6-tricarboxamide (B14697430) derivative was synthesized and found to exhibit aggregation-induced emission (AIE) and liquid crystal properties. researchgate.netorientjchem.org In the solid state, this compound showed strong fluorescent emission, a behavior that was quenched in solution. orientjchem.org This suggests that by carefully designing polymers and materials based on the this compound scaffold, it may be possible to create novel sensors, optical devices, and responsive systems.

Porous Organic Frameworks and Carbon Nitrides

The precise arrangement of molecular building blocks to create materials with well-defined, permanent porosity is a key goal in materials chemistry. Such materials, including Covalent Organic Frameworks (COFs) and carbon nitrides, have immense potential in gas storage, separation, and catalysis. The rigid, planar, and nitrogen-rich nature of the this compound scaffold makes it an exemplary precursor for these advanced porous materials.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high stability, attributed to the strong covalent bonds forming the triazine units within the network. rsc.org The most common method for synthesizing CTFs is the ionothermal trimerization of aromatic nitrile monomers. bohrium.com However, alternative synthetic routes have been developed, including those based on amidine polycondensation. rsc.org

The amidine-based methodology offers a direct pathway to utilize precursors like this compound. While traditional CTF synthesis involves forming the triazine ring during the polymerization process, the pre-formed triazine core of this compound can be used to construct novel porous organic polymers by forming linkages through its peripheral amidine groups. This could lead to new framework topologies with unique pore environments and properties. The resulting materials are expected to have high surface areas and chemical stability, making them suitable for applications in gas storage and catalysis. For example, a CTF synthesized from terephthalamide (B1206420) showed a high specific surface area of 2034.1 m²/g and significant CO₂ uptake capacity. nih.gov

| Framework Name | Precursor/Monomer | Synthesis Method | Surface Area (BET) | Key Application/Finding | Reference |

|---|---|---|---|---|---|

| pCTF-1 | Terephthalamide | P₂O₅-catalyzed condensation | 2034.1 m²/g | High CO₂ (21.9 wt%) and H₂ (1.75 wt%) uptake | nih.gov |

| CTF-0 | 1,3,5-Tricyanobenzene | Ionothermal trimerization (ZnCl₂) | ~500 m²/g (crystalline) to 2000 m²/g (amorphous) | Good catalytic activity for CO₂ cycloaddition | bohrium.com |

| CTF-1 / CTF-2 | Dicyanobenzenes | Aromatic nucleophilic substitution | Not specified | Photocatalytic water splitting activity | rsc.org |

| CO₂-derived COF | CO₂ and piperazine (B1678402) (to form dicarboxaldehyde), then melamine (B1676169) | Condensation | 945 m²/g | High stability and proton conductivity (2.5×10⁻² S cm⁻¹) | nih.gov |

Graphitic carbon nitride (g-C₃N₄) is a metal-free, two-dimensional polymeric semiconductor that has garnered significant attention for its applications in photocatalysis. nih.gov It is typically synthesized through the thermal condensation of nitrogen-rich precursors such as melamine, cyanamide (B42294), or dicyandiamide (B1669379) at high temperatures (above 500 °C). nih.govresearchgate.net

This compound is an exceptionally promising precursor for the synthesis of g-C₃N₄. Its molecular structure contains a pre-formed triazine ring and a very high nitrogen-to-carbon ratio. Upon thermal treatment, this molecule is expected to undergo polycondensation, where the amidine groups react and rearrange to form the extended, layered structure of g-C₃N₄. The two primary structural models for g-C₃N₄ are based on repeating triazine units or more condensed heptazine (tri-s-triazine) units. researchgate.netkrasheninnikov.de The use of a triazine-based precursor could potentially offer better control over the final structure, favoring the formation of triazine-based g-C₃N₄, which has a direct, narrow bandgap suitable for electronic applications. krasheninnikov.de The resulting material would be a candidate for photocatalytic hydrogen evolution, CO₂ reduction, and organic pollutant degradation. nih.gov

Optoelectronic Materials and Devices

An in-depth review of available scientific literature found no specific research detailing the use or investigation of this compound in two-photon absorption (2PA) active systems. Although various functionalized 1,3,5-triazine derivatives have been explored for their nonlinear optical properties, including two-photon absorption, there is a notable absence of studies focused on the tricarboximidamide scaffold in this context. Consequently, no data on its 2PA cross-section or related photophysical properties are available.

Liquid Crystalline Materials Development

A thorough search of scientific literature did not uncover any studies specifically detailing the synthesis or liquid crystalline properties of this compound. Research on related compounds, such as 1,3,5-triazine-2,4,6-tricarboxamide derivatives, has shown potential for forming liquid crystalline phases. For instance, a study on a long-chain alkyl derivative of 1,3,5-triazine-2,4,6-tricarboxamide demonstrated its capability to form a columnar hexagonal mesophase. orientjchem.org However, no such investigations or findings have been reported for the specific this compound scaffold.

| Phase Type | Transition Temperatures (°C) | Texture |

| Data Not Available | Data Not Available | Data Not Available |

Table 1: Mesomorphic properties of this compound. A thorough literature search yielded no available data on the liquid crystalline properties of this specific compound.

Photoinitiator Systems for Polymerization Reactions

An extensive review of the scientific literature and patent databases revealed no information on the application of this compound as a photoinitiator for polymerization reactions. While various other derivatives of 1,3,5-triazine are utilized as photoinitiators, particularly for cationic and radical polymerization, there are no documented instances of this compound being investigated or employed for this purpose. Therefore, no data on its photoinitiation efficiency, reactive species generation, or performance in photopolymerization is available.

| Monomer System | Light Source | Photoinitiation Efficiency |

| Data Not Available | Data Not Available | Data Not Available |

Table 2: Photoinitiation performance of this compound. A comprehensive literature search yielded no available data on the use of this compound as a photoinitiator.

Biological and Biomedical Research Perspectives Mechanistic and Design Focus

Interaction with Biological Macromolecules and Ligand Binding Studies

The therapeutic potential of 1,3,5-triazine-based compounds is rooted in their ability to bind with high affinity and selectivity to biological targets such as enzymes and receptors.

Derivatives of the 1,3,5-triazine (B166579) scaffold have been identified as potent inhibitors of a wide array of enzymes. In the context of Alzheimer's disease, novel nitrogen mustard analogs incorporating a 1,3,5-triazine ring substituted with a dipeptide residue have demonstrated considerable inhibitory activity against both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. nih.gov For example, specific analogs showed potent inhibition with IC₅₀ values as low as 0.051 µM for AChE and 9.00 µM for BACE1. nih.gov

In oncology research, 1,3,5-triazine derivatives are explored for their ability to inhibit enzymes crucial for cancer cell proliferation and survival. nih.gov These targets include Phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and dihydrofolate reductase (DHFR). nih.gov The inhibitory activity of certain triazine compounds against PI3Kγ has been found to be comparable to reference inhibitors like wortmannin, suggesting their potential role in disrupting cancer signaling pathways.

Table 1: Enzyme Inhibition by 1,3,5-Triazine Derivatives

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Disease Context | Reference |

|---|---|---|---|---|

| Triazine-Peptide-Mustard Analog | Acetylcholinesterase (AChE) | 0.051 µM | Alzheimer's Disease | nih.gov |

| Triazine-Peptide-Mustard Analog | β-secretase (BACE1) | 9.00 µM | Alzheimer's Disease | nih.gov |

| Substituted 1,3,5-Triazine Analog | PI3Kγ | 6.90 µM | Cancer | |

| Reference Inhibitor (Wortmannin) | PI3Kγ | 3.19 µM | Cancer |

Beyond enzyme inhibition, 1,3,5-triazine derivatives have been designed as ligands for G protein-coupled receptors (GPCRs), which are important drug targets. Studies have focused on developing triazine-based ligands for adenosine (B11128) receptors and serotonin (B10506) receptors.

Novel 1,3,5-triazine derivatives have been synthesized and evaluated for their binding affinities to human adenosine receptor (hAR) subtypes. nih.gov Certain compounds have shown good binding affinity for both hA1 and hA3 subtypes, which are involved in tumor proliferation. nih.gov The strategic substitution at the 2, 4, and 6 positions of the triazine core was found to alter subtype selectivity, indicating that the scaffold can be optimized to produce selective ligands. nih.gov

In the field of neuroscience, new 1,3,5-triazine derivatives have been designed to target the 5-HT₇ serotonin receptor, which is implicated in mood, behavior, and memory. nih.gov Radioligand binding assays demonstrated that some of these compounds exhibit high affinity for the 5-HT₇ receptor, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov For instance, N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine showed a Kᵢ of 8 nM. nih.gov Selectivity profiling against other receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and D₂, was also performed to determine the specificity of these ligands. nih.gov

Table 2: Receptor Binding Affinities of 1,3,5-Triazine Derivatives

| Compound Name | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine | 5-HT₇ | 8 nM | nih.gov |

| N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine | 5-HT₇ | 18 nM | nih.gov |

Structure-Activity Relationship (SAR) and Ligand Design

The systematic design of 1,3,5-triazine-based ligands relies heavily on understanding the relationship between their chemical structure and biological activity.

The 1,3,5-triazine moiety serves as a versatile scaffold in de novo drug design. derpharmachemica.com Its three-fold symmetry provides a template for attaching various substituents, which can be tailored to interact with specific pockets of a biological target. researchgate.net By varying the substitution pattern at the C-2, C-4, and C-6 positions with different functional groups—such as phenyl rings, piperidine, or morpholine—researchers can systematically explore the chemical space to enhance biological activity and selectivity. derpharmachemica.com For example, structure-activity relationship (SAR) studies on sulfonamide-containing 1,3,5-triazine derivatives revealed that the nature and position of substituents significantly affect AChE-inhibitory properties. nih.gov This rational design approach allows for the optimization of lead compounds to achieve desired therapeutic profiles.

An emerging paradigm in drug design is the creation of hybrid molecules, where two or more distinct pharmacophoric moieties are conjugated to a central scaffold like 1,3,5-triazine. nih.govrsc.org This strategy aims to develop multi-target-directed ligands (MTDLs) that can simultaneously interact with multiple biological targets, which is particularly advantageous for treating complex, multifactorial diseases like cancer and Alzheimer's disease. nih.govresearchgate.net The appending of biologically relevant moieties such as benzimidazole, quinoline, or triazolopyrimidine to the 1,3,5-triazine nucleus has yielded promising results. nih.govresearchgate.net This approach can lead to synergistic effects, improved efficacy, and the potential to overcome drug resistance mechanisms. nih.govrsc.org

Mechanisms of Biological Pathway Modulation

The interaction of 1,3,5-triazine derivatives with specific enzymes and receptors translates into the modulation of broader biological pathways. By inhibiting key proteins, these compounds can interfere with the signaling cascades that drive disease progression.

In oncology, the inhibition of the PI3K/mTOR pathway by triazine derivatives can disrupt critical cellular processes, including cell growth, proliferation, and survival, which are often dysregulated in cancer. nih.gov Similarly, by targeting receptor tyrosine kinases like EGFR and VEGFR, these compounds can block the signaling pathways that promote tumor angiogenesis and metastasis. nih.gov

In the context of Alzheimer's disease, MTDLs based on the 1,3,5-triazine scaffold are designed to combat the multifaceted nature of the disease. nih.gov By simultaneously inhibiting AChE and BACE1, these compounds can address both the cholinergic deficit (by preventing acetylcholine (B1216132) breakdown) and the amyloid cascade (by reducing the production of amyloid-β peptides), thereby modulating two primary pathological pathways. nih.govnih.gov

Research on 1,3,5-Triazine-2,4,6-tricarboximidamide in Chemical Biology Probes Remains an Unexplored Frontier

Despite extensive research into the diverse applications of 1,3,5-triazine derivatives in medicinal chemistry and materials science, a thorough review of scientific literature reveals a significant gap in knowledge regarding the specific compound This compound and its use in the development of chemical biology probes. While the broader class of 1,3,5-triazines has been successfully utilized in creating fluorescent probes for various biological targets, specific data on the design, mechanistic studies, and application of the tricarboximidamide derivative in this context is not publicly available.

The 1,3,5-triazine scaffold is a well-established pharmacophore known for its versatile biological activities, including applications as anticancer, antimicrobial, and antiviral agents. Its rigid, planar structure and the ability to be symmetrically or asymmetrically substituted at the 2, 4, and 6 positions make it an attractive core for the design of targeted molecular probes. Modifications to the substituent groups can significantly influence the compound's photophysical properties, solubility, and binding affinity for specific biological molecules.

Research has been conducted on the closely related compound, 1,3,5-Triazine-2,4,6-tricarboxamide (B14697430) , which possesses carboxamide groups instead of carboximidamide groups. Studies on this analog have explored its potential in areas such as aggregation-induced emission, which is a valuable property for the development of "turn-on" fluorescent probes. However, the distinct electronic and structural properties of the carboximidamide functional group—notably its increased basicity and potential for different hydrogen bonding interactions compared to a carboxamide—suggest that this compound could offer unique advantages as a chemical biology probe.

The design of a chemical biology probe based on this scaffold would theoretically involve the strategic attachment of fluorophores, quenchers, or reactive groups to the triazine core or the carboximidamide functionalities. The tricarboximidamide groups themselves could potentially serve as recognition elements for specific biological targets, such as enzymes or receptors that recognize amidine or guanidinium-like structures.

Mechanistically, a probe's function would depend on its specific design. For example, a fluorescent probe could be designed to exhibit a change in its emission spectrum upon binding to a target molecule, due to conformational changes or alterations in the local environment. Alternatively, a probe could be designed to react covalently with its target, allowing for its identification and characterization.

However, without any dedicated research findings, any discussion on the applications of this compound as a chemical biology probe remains speculative. The scientific community has yet to publish studies detailing the synthesis, characterization, and biological evaluation of this specific compound for such purposes. Therefore, data tables detailing research findings on its use as a chemical biology probe cannot be generated at this time.

Future Research Directions and Emerging Trends

Integration of 1,3,5-Triazine-2,4,6-tricarboximidamide in Multidisciplinary Research

The unique structural and electronic properties of the 1,3,5-triazine (B166579) scaffold make it a valuable component in various fields of research. The integration of this compound and its analogues into multidisciplinary studies is a key area for future development. In medicinal chemistry, triazine derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov Future work will likely focus on designing and synthesizing novel triazine-based compounds with enhanced selectivity and potency for specific biological targets. nih.govnih.gov For instance, research into their potential as inhibitors of enzymes like PI3K, mTOR, and EGFR in cancer therapy is an active area of investigation. nih.govacs.org

In materials science, 1,3,5-triazine derivatives are being explored for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), solar cells, and sensors. orientjchem.orgrsc.orgmdpi.com Their high thermal stability and tunable electronic properties make them promising candidates for these applications. The development of triazine-based covalent organic polymers (COPs) is also an emerging trend, with potential uses in catalysis and as support materials. rsc.org The ability of the triazine ring to participate in various intermolecular interactions also makes it a valuable building block in supramolecular chemistry. chim.it

Novel Synthetic Methodologies and Scalability

The development of efficient, sustainable, and scalable synthetic methods for 1,3,5-triazine derivatives is crucial for their widespread application. While traditional methods often rely on the trimerization of nitriles, recent research has focused on greener and more atom-efficient approaches. researchgate.net Microwave-assisted and ultrasound-assisted syntheses have been shown to significantly reduce reaction times and improve yields for various triazine derivatives. chim.itnih.govmdpi.com These methods often utilize more environmentally benign solvents like water, contributing to the principles of green chemistry. nih.govnih.gov

Future research in this area will likely concentrate on the development of catalytic systems for triazine synthesis, potentially using earth-abundant and non-toxic metals. researchgate.net One-pot procedures that allow for the sequential introduction of different substituents onto the triazine ring are also highly desirable for creating diverse molecular architectures. researchgate.net Furthermore, as the demand for these compounds grows, particularly in industrial applications, a strong emphasis will be placed on developing scalable and cost-effective synthetic protocols. mdpi.com

Table 1: Comparison of Synthetic Methodologies for 1,3,5-Triazine Derivatives

| Methodology | Advantages | Disadvantages | Scalability |

| Conventional Heating | Well-established, versatile | Long reaction times, often requires harsh conditions and organic solvents | Moderate to High |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields | Specialized equipment required, potential for localized overheating | Moderate |